Methiothepine;Metitepine;Ro 8-6837
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methiothepine can be synthesized through several methods. One common route involves the reduction of 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid to [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol. This is followed by halogenation with thionyl chloride to produce 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene. The intermediate is then treated with cyanide to form 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetonitrile, which undergoes alkali hydrolysis to yield 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetic acid. Cyclization with polyphosphoric acid produces 3-methylsulfanyl-6H-benzobbenzothiepin-5-one, which is reduced with sodium borohydride to 3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-ol. A second round of halogenation with thionyl chloride gives 5-chloro-3-methylsulfanyl-5,6-dihydrobenzobbenzothiepine, which is finally alkylated with 1-methylpiperazine to complete the synthesis of Methiothepine .
Industrial Production Methods
Industrial production methods for Methiothepine are not well-documented, as the compound was never marketed. the synthetic routes described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methiothepine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of ketones and nitriles to alcohols and amines, respectively.
Substitution: Halogenation and subsequent substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride for halogenation, followed by nucleophiles like cyanide or amines for substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Methiothepine acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors. It blocks the binding of these neurotransmitters to their respective receptors, thereby inhibiting their physiological effects. This mechanism is responsible for its antipsychotic properties and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Clorotepine
- Perathiepin
Uniqueness
Methiothepine is unique due to its non-selective antagonistic properties on multiple neurotransmitter receptors, which distinguishes it from other tricyclic compounds that may have more selective receptor profiles .
Properties
IUPAC Name |
but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEHWZGDSFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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